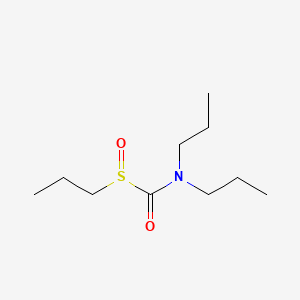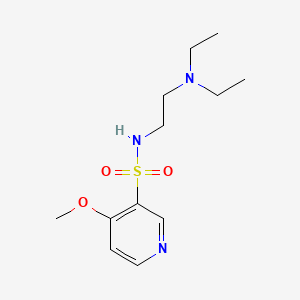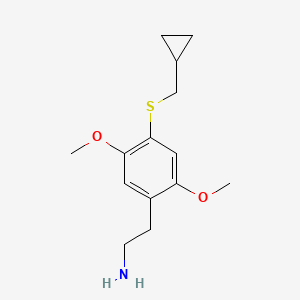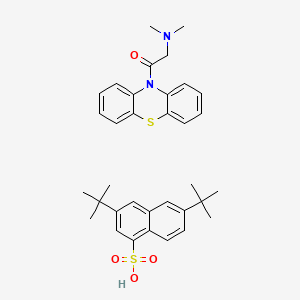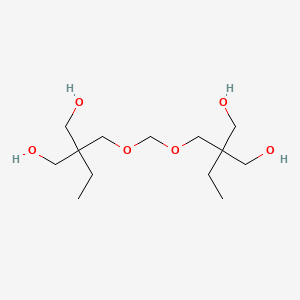
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid is a complex organic compound with a unique structure that includes both hydroxyl and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl and keto groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Solvent extraction and crystallization are common techniques used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.
Scientific Research Applications
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid involves its interaction with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-(3-Hydroxy-4-(5-hydroxyhexyl)-5-oxo-2(5H)-furanylidene)acetic acid
- (E)-(3-Hydroxy-4-(4-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid
Uniqueness
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid is unique due to its specific hydroxyl and keto group positioning, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and application.
Properties
CAS No. |
54854-93-2 |
|---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
(2E)-2-[3-hydroxy-4-(5-hydroxypentyl)-5-oxofuran-2-ylidene]acetic acid |
InChI |
InChI=1S/C11H14O6/c12-5-3-1-2-4-7-10(15)8(6-9(13)14)17-11(7)16/h6,12,15H,1-5H2,(H,13,14)/b8-6+ |
InChI Key |
IYQSVMGNXBKCHB-SOFGYWHQSA-N |
Isomeric SMILES |
C(CCC1=C(/C(=C\C(=O)O)/OC1=O)O)CCO |
Canonical SMILES |
C(CCC1=C(C(=CC(=O)O)OC1=O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


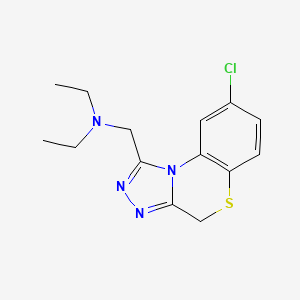
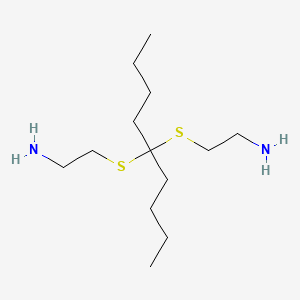


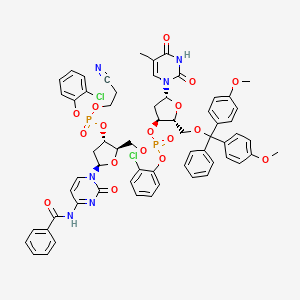
![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)
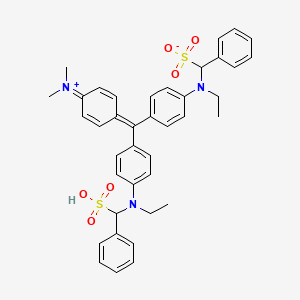
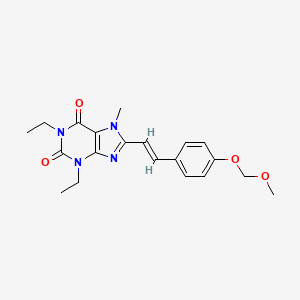
![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
